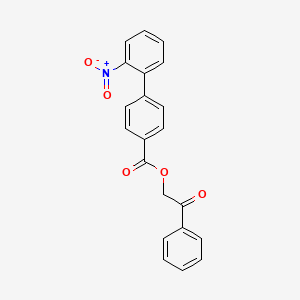
2-Oxo-2-phenylethyl 2'-nitrobiphenyl-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-OXO-2-PHENYLETHYL 2’-NITRO-[1,1’-BIPHENYL]-4-CARBOXYLATE is a complex organic compound that features a nitro group, a biphenyl structure, and a carboxylate ester
Vorbereitungsmethoden
The synthesis of 2-OXO-2-PHENYLETHYL 2’-NITRO-[1,1’-BIPHENYL]-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the esterification of 2-oxo-2-phenylethyl alcohol with 2’-nitro-[1,1’-biphenyl]-4-carboxylic acid under acidic conditions. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-OXO-2-PHENYLETHYL 2’-NITRO-[1,1’-BIPHENYL]-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions between small molecules and biological macromolecules.
Wirkmechanismus
The mechanism of action of 2-OXO-2-PHENYLETHYL 2’-NITRO-[1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the biphenyl structure can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-OXO-2-PHENYLETHYL ACETATE: This compound lacks the nitro group and has different reactivity and applications.
2-OXO-2-PHENYLETHYL 3-NITROBENZOATE: This compound has a similar structure but with a different aromatic substitution pattern, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C21H15NO5 |
|---|---|
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
phenacyl 4-(2-nitrophenyl)benzoate |
InChI |
InChI=1S/C21H15NO5/c23-20(16-6-2-1-3-7-16)14-27-21(24)17-12-10-15(11-13-17)18-8-4-5-9-19(18)22(25)26/h1-13H,14H2 |
InChI-Schlüssel |
VIEXKDDMOWQVAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462668.png)
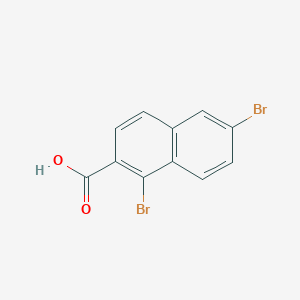
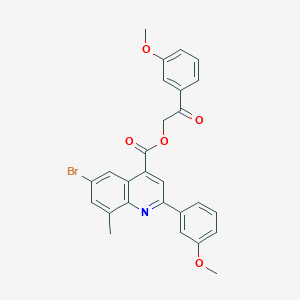
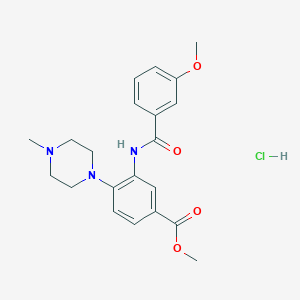
![butyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B12462722.png)
![methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12462724.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12462726.png)
![N-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B12462731.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12462736.png)
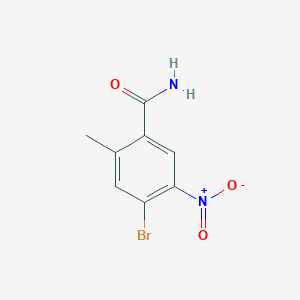
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12462742.png)
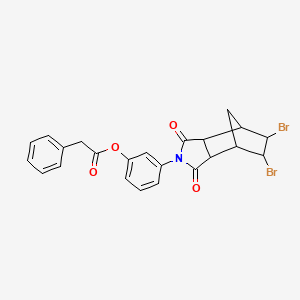
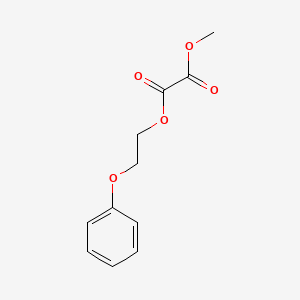
![4,5,6,7-Tetrachloro-2-[2-chloro-5-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462765.png)
